Structural Comparison with ORG27569: Critical Absence of C3 and C5 Substituents Required for CB1 Allostery
The prototypical CB1 allosteric modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) requires a C3 alkyl group and a C5 electron-withdrawing group for allosteric activity. In ORG27569, the C3 ethyl and C5 chloro substituents contribute to a measured binding affinity (KB) of ~100–300 nM and a binding cooperativity factor (α) of ~5–24, depending on the exact analog [1]. N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide lacks both a C3 substituent and a C5 electron-withdrawing group, which, according to established SAR, is predicted to reduce or abolish CB1 allosteric binding affinity and cooperativity [1]. No direct binding data for this compound is available in the peer-reviewed literature.
| Evidence Dimension | Structural requirements for CB1 allosteric modulation |
|---|---|
| Target Compound Data | C3 substituent: None; C5 substituent: None; Linker: ethyl-bis-amide; Terminal group: biphenyl-4-ylcarbonyl |
| Comparator Or Baseline | ORG27569: C3 substituent = ethyl; C5 substituent = chlorine; KB = 100–300 nM; α = 5–24 [1] |
| Quantified Difference | Not measurable: absence of essential structural motifs for CB1 allostery suggests target compound is likely functionally distinct from ORG27569 |
| Conditions | CB1 allosteric binding assay; [3H]CP55,940 radioligand binding in membranes from CB1-expressing cells [1] |
Why This Matters
For procurement decisions, this compound should not be considered a direct substitute for ORG27569 or its derivatives in CB1 allosteric modulation studies; it may instead be useful as a negative control or for exploring alternative pharmacological targets.
- [1] Khurana, L., Ali, H. I., Olszewska, T., Ahn, K. H., Damaraju, A., Kendall, D. A., & Lu, D. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 3040–3052. View Source
